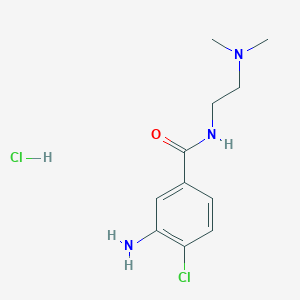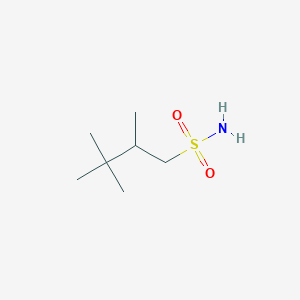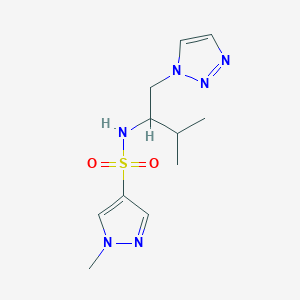
3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a chloro group, and a dimethylaminoethyl group attached to a benzamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the chlorination of an appropriate benzene derivative. The amino group is then introduced through a nitration and reduction sequence, followed by the formation of the benzamide moiety. The final step involves the addition of the dimethylaminoethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process is optimized to ensure high yield and purity, with continuous monitoring to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of amines and alcohols.
Substitution: Leads to the formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It serves as a tool to understand biological processes at the molecular level.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
3-Amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride
3-Amino-4-chloro-N-(2-(methylamino)ethyl)benzamide hydrochloride
Uniqueness: 3-Amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its reactivity and versatility make it distinct from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXFSNLRVCOVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2904075.png)
![N-(3,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2904078.png)
![N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B2904079.png)
![N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide](/img/structure/B2904080.png)



![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2904086.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2904091.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)
